Product packaging for Iofratol(Cat. No.:CAS No. 141660-63-1)

Iofratol

Cat. No.: B137722
CAS No.: 141660-63-1
M. Wt: 1462.1 g/mol
InChI Key: NNZBBKHCMKTQJQ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Iofratol within Advanced Imaging Agents Research

This compound is recognized as a non-ionic, water-soluble iodinated contrast agent belonging to the class of triiodobenzene derivatives. Its structure features a fully substituted benzene (B151609) core with three iodine atoms and hydrophilic side chains, which are designed to optimize its solubility and pharmacokinetic profile. The high iodine content in this compound is crucial for enhancing the contrast of X-ray images by increasing the absorption of X-rays, thereby making structures containing the compound appear more opaque on radiographic film. This property allows for improved visualization of internal structures, such as blood vessels and the spinal cord. This compound has been explored for its potential applications in various scientific research areas, including chemistry, biology, and medicine, particularly in medical imaging procedures like angiography and myelography.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current academic research on this compound indicates that it has been under evaluation as a potential X-ray contrast medium for angiography and myelography. researchgate.netresearchgate.netnih.gov Studies have focused on developing and validating analytical methods for its quantification in biological matrices, such as plasma and urine. For instance, a high-performance liquid chromatography (HPLC) method using UV absorption at 242 nm has been described for assaying this compound in rat and human plasma and urine samples. This method demonstrated satisfactory selectivity, with mean absolute recovery greater than 90% and specific detection limits in plasma and urine. researchgate.netresearchgate.netnih.gov

While research has established analytical methods and explored its potential applications, the current landscape suggests that this compound was under evaluation and development by pharmaceutical companies like Bracco. ncats.io The available information points to research conducted in the late 1990s. researchgate.netresearchgate.netnih.gov

Based on the provided information, unaddressed questions in the current research landscape pertaining to this compound include:

The current status of its clinical development and regulatory approval processes.

Detailed comparative studies of its efficacy and safety profile against currently widely used non-ionic contrast agents in a broader range of clinical applications.

Long-term research outcomes related to its use.

Comprehensive data tables detailing comparative physicochemical properties and research findings across various studies. While some comparative analysis parameters are mentioned, detailed data tables are not consistently available in the search results.

Further research would be needed to address these gaps and provide a more complete understanding of this compound's potential role in clinical practice.

Detailed Research Findings: HPLC Method for this compound Quantification

A detailed finding from the research is the development of an HPLC method for the determination of this compound in biological samples. The method involves reversed-phase chromatographic separation using Iopamidol (B1672082) as an internal standard and detection by UV absorption at 242 nm. researchgate.netresearchgate.netnih.gov

ParameterValueMatrix
Detection Limit0.1 µg/mlPlasma (0.1 ml)
Detection Limit0.4 µg/mlUrine (0.5 ml)
Mean Absolute Recovery> 90%Plasma, Urine
Precision0.8-7.4%Plasma, Urine
Accuracy-7.8 to +9.7%Plasma, Urine
Stability (Room Temp)At least 1 dayVarious matrices
Stability (4°C)1 monthVarious matrices
Stability (-20°C)1 yearVarious matrices

This table summarizes key performance characteristics of the described HPLC method for this compound quantification. researchgate.netresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36I6N6O13 B137722 Iofratol CAS No. 141660-63-1

Properties

IUPAC Name

3-N-(1,3-dihydroxypropan-2-yl)-1-N-[3-[[3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoyl]amino]-2-hydroxypropyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36I6N6O13/c1-9(48)26(51)42-24-20(34)14(18(32)16(22(24)36)30(55)40-11(5-44)6-45)28(53)38-3-13(50)4-39-29(54)15-19(33)17(31(56)41-12(7-46)8-47)23(37)25(21(15)35)43-27(52)10(2)49/h9-13,44-50H,3-8H2,1-2H3,(H,38,53)(H,39,54)(H,40,55)(H,41,56)(H,42,51)(H,43,52)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBBKHCMKTQJQ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)C(C)O)I)C(=O)NC(CO)CO)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)[C@H](C)O)I)C(=O)NC(CO)CO)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36I6N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141660-63-1
Record name Iofratol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141660-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iofratol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141660631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOFRATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016B407G6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Chemical Engineering Approaches for Iofratol

Methodologies for Iofratol Synthesis and Optimization

The synthesis of this compound generally starts with (S)-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarbonyldichloride. researchgate.net This starting material undergoes a reaction with 2-amino-1,3-propanediol (B45262) in diglyme, yielding (S)-3-[(2-acetyloxy-1-oxopropyl)amino]-5-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-2,4,6-triiodobenzenecarbonylchloride. researchgate.net Subsequently, this compound is treated with 1,3-diamino-2-propanol (B154962) to form a dimeric intermediate, [(S)-(R,R)]-N,N''-(2-hydroxy-1,3-propanediyl)bis[N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide]. researchgate.net

Hydrolysis of the dimeric compound and desalting of the aqueous solution yields crude this compound. researchgate.net Purification is typically achieved through a bed of adsorbent resin. researchgate.net

Optimization of the synthesis process can involve kinetic studies under varying temperatures and catalysts. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is used to validate purity, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry are employed to confirm structural integrity.

Here is a summary of the key synthesis steps:

StepStarting Material(s)Reagent(s)SolventProduct
1(S)-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarbonyldichloride2-amino-1,3-propanediolDiglyme(S)-3-[(2-acetyloxy-1-oxopropyl)amino]-5-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-2,4,6-triiodobenzenecarbonylchloride
2Product from Step 11,3-diamino-2-propanol-[(S)-(R,R)]-N,N''-(2-hydroxy-1,3-propanediyl)bis[N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide]
3Dimeric compound from Step 2Hydrolysis, DesaltingWaterCrude this compound
4Crude this compoundAdsorbent resin-Purified this compound

(Note: This table is intended to present data from the text in a structured format. For interactive functionality, a dedicated application or web interface would be required.)

Novel Synthetic Routes and Chemical Modifications of this compound Derivatives

While the core synthesis route for this compound is established, research in synthetic chemistry continuously explores novel routes and chemical modifications for various compounds, including contrast agents and their derivatives. The development of new synthetic methodologies often focuses on improving efficiency, yield, selectivity, and environmental impact. qeios.comlsu.edumdpi.com

Scale-Up and Process Chemistry Research for this compound Production

Scaling up the synthesis of chemical compounds from laboratory scale to industrial production involves significant process chemistry research. This includes optimizing reaction conditions for larger volumes, addressing heat and mass transfer challenges, ensuring reproducibility, and developing efficient purification methods. elveflow.comvttresearch.comeppendorf.com

Advanced Analytical Chemistry Investigations of Iofratol

Development of Advanced Spectroscopic and Chromatographic Techniques for Iofratol Analysis

The analysis of this compound necessitates the use of advanced spectroscopic and chromatographic techniques to ensure its identification, purity, and quantification.

Chromatography is a collective term for different techniques used to separate mixtures based on the differential partitioning of components between a mobile and a stationary phase. sigmaaldrich.com High-performance liquid chromatography (HPLC) is a powerful chromatographic technique widely used for the analysis and characterization of various compounds, including potential drug substances. chromatographyonline.com A reversed-phase HPLC method has been described for assaying this compound in biological matrices such as rat and human plasma and urine samples. researchgate.netnih.gov This method involves the separation of this compound and an internal standard (iopamidol) from endogenous components, followed by detection using UV absorption at 242 nm. researchgate.netnih.gov

Spectroscopic techniques analyze the interaction between electromagnetic radiation and matter to characterize or identify materials at the molecular level. conservation-wiki.comazooptics.com Common spectroscopic methods used in chemical analysis include UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. azooptics.comspectroscopyonline.com UV absorption at 242 nm is utilized for the detection of this compound in the described HPLC method, indicating the application of UV-Vis spectroscopy in its analysis. researchgate.netnih.gov While the provided search results specifically mention UV detection coupled with HPLC for this compound, other spectroscopic techniques could potentially be developed for its analysis, offering complementary information about its structure and properties. For instance, IR and Raman spectroscopy can provide information about molecular vibrations and functional groups azooptics.comspectroscopyonline.comspectroscopyonline.com, while NMR spectroscopy can elucidate detailed structural information. spectroscopyonline.com

Quantitative and Qualitative Analytical Methodologies for this compound in Research Matrices

Both quantitative and qualitative analytical methodologies are essential for the comprehensive study of this compound in research matrices. Qualitative analysis focuses on identifying the presence or absence of a substance, while quantitative analysis determines the specific amount or concentration of a substance. ebsco.comebsco.com

For this compound, a quantitative HPLC method with UV detection at 242 nm has been developed and validated for its determination in rat and human plasma and urine. researchgate.netnih.gov This method demonstrated satisfactory selectivity, with mean absolute recoveries greater than 90%. researchgate.netnih.gov The precision and accuracy of this analytical method were reported to be in the range of 0.8-7.4% and -7.8 to +9.7%, respectively. researchgate.netnih.gov The detection limits in plasma and urine were determined to be 0.1 µg/ml and 0.4 µg/ml, respectively. researchgate.netnih.gov

Quantitative analysis is crucial for determining the concentration of this compound in biological fluids during pharmacokinetic studies. researchgate.net Qualitative analysis, on the other hand, would be used to confirm the presence of this compound in a sample or to identify potential impurities or degradation products. ebsco.com While the provided information primarily details a quantitative HPLC-UV method, qualitative aspects are inherent in the method's selectivity, ensuring that the detected signal at 242 nm corresponds specifically to this compound and the internal standard, separated from endogenous components. researchgate.netnih.gov

Stability Studies of this compound Formulations in Research Environments

Stability studies are critical in pharmaceutical research to understand how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light. qlaboratories.comeuropa.eucmcpharm.com These studies are essential for establishing appropriate storage conditions and determining the shelf life of a formulation. qlaboratories.comeuropa.eucmcpharm.com

For this compound, stability studies have been conducted in different biological matrices (plasma and urine) when stored at various temperatures. researchgate.netnih.gov The analyte was found to be stable in these matrices when stored at room temperature (20°C) for at least 1 day, at 4°C for 1 month, and at -20°C for 1 year. researchgate.netnih.gov

Stability testing guidelines, such as those from the International Conference of Harmonisation (ICH) and the World Health Organization (WHO), provide frameworks for designing and conducting these studies. qlaboratories.comeuropa.euinnovareacademics.in These guidelines recommend testing at different conditions, including long-term and accelerated storage conditions, with specific frequencies of testing. qlaboratories.comeuropa.eu The purpose is to identify degradation pathways and products, which is crucial for developing stable formulations. cmcpharm.comresearchgate.net While the provided information focuses on the stability of this compound in biological samples, comprehensive stability studies for potential pharmaceutical formulations would involve evaluating the compound's stability in its intended dosage form and packaging under various environmental stresses. europa.eujocpr.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6918239
Iopamidol (B1672082)3796
Iodic acid24345

Data Table: Stability of this compound in Biological Matrices

MatrixStorage Temperature (°C)Stability Duration
Plasma20At least 1 day
Plasma41 month
Plasma-201 year
Urine20At least 1 day
Urine41 month
Urine-201 year

Data Table: Precision and Accuracy of HPLC Method for this compound

ParameterRange (%)
Precision0.8 - 7.4
Accuracy-7.8 - +9.7

Data Table: Detection Limits of HPLC Method for this compound

MatrixSample Volume (ml)Detection Limit (µg/ml)
Plasma0.10.1
Urine0.50.4

Molecular Mechanistic Studies of Iofratol

Elucidation of Molecular Interaction Mechanisms of Iofratol

The primary mechanism of action for this compound is its ability to enhance the contrast in X-ray images. This is achieved due to the high concentration of iodine atoms within the molecule, which effectively absorb X-rays. As X-rays pass through tissues containing this compound, they are attenuated to a greater extent than in surrounding tissues, making the structures containing the compound appear more opaque on the resulting radiograph.

This compound's non-ionic nature contributes to its low chemotoxicity, reducing the likelihood of adverse effects like vasodilation and pain upon injection, which were more common with older ionic agents. The hydrophilic side chains attached to the triiodobenzene core play a significant role in its water solubility and are designed to minimize non-specific protein binding.

While the main interaction is the physical attenuation of X-rays by iodine, molecular interaction mechanisms can also encompass its behavior in a biological milieu, such as its solubility and limited interaction with biological molecules. The presence of hydroxyl and amide groups in its structure enhances its water solubility.

Receptor and Binding Site Analysis of this compound and Analogues

As a radiographic contrast agent, this compound is not designed to interact with specific biological receptors or binding sites in the way a pharmaceutical drug would to exert a pharmacological effect. Its function is based on its physical presence and iodine content. Therefore, detailed studies on receptor binding sites for this compound in the context of pharmacological activity are not applicable.

However, the interaction of this compound with biological components, such as proteins, is relevant to its pharmacokinetic profile. The hydrophilic side chains are intended to minimize protein binding, which facilitates its distribution and rapid renal excretion. Studies comparing this compound with similar non-ionic contrast agents highlight structural similarities, including hydroxyl and amide groups, that contribute to enhanced water solubility and reduced protein binding.

Techniques for analyzing binding sites, such as computational docking studies or experimental methods like mutational analysis and native mass spectrometry, are typically applied to compounds that exert effects through specific molecular interactions with biological targets like receptors or enzymes. researchgate.netdrughunter.com These methods are not primary tools for characterizing the behavior of inert contrast agents like this compound, whose function relies on bulk properties and distribution rather than specific binding events.

Investigation of Cellular and Subcellular Uptake Mechanisms in Model Systems

This compound is primarily distributed within the extracellular space and is rapidly eliminated from the body, largely unmetabolized, via glomerular filtration in the kidneys. This suggests that significant cellular or subcellular uptake is not a primary aspect of its mechanism of action or pharmacokinetic profile for its intended use as a contrast agent.

For compounds that do undergo cellular uptake, various mechanisms have been identified, including different forms of endocytosis such as phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.comnih.govdovepress.com These energy-dependent processes are crucial for the internalization of nutrients, macromolecules, and drug delivery systems like nanoparticles and liposomes into cells. mdpi.comnih.govdovepress.comnih.govresearchgate.net

Given this compound's rapid renal excretion and its function as an extracellular contrast agent, extensive cellular or subcellular uptake mechanisms are not expected to play a significant role in its biological disposition. Studies investigating these mechanisms are typically focused on compounds designed to enter cells to reach intracellular targets or to be delivered via specific transport pathways.

Biophysical Characterization of this compound's Interactions with Biological Components

Biophysical characterization of this compound focuses on how its physical properties influence its behavior in a biological environment and its interaction with biological components, primarily in terms of solubility, osmolality, viscosity, and limited protein binding.

This compound is designed to be highly water-soluble due to its hydrophilic side chains. This is crucial for its administration as an aqueous solution and its distribution within the bloodstream and extracellular spaces. Its low osmolality compared to older ionic contrast agents is a key feature that contributes to better tolerability and reduced physiological impact upon injection. Viscosity is another important physical property, influencing the ease of injection and flow through catheters, particularly in procedures like angiography.

The interaction of this compound with proteins is minimized by its structural design, which helps prevent non-specific binding that could affect its distribution, clearance, or potentially lead to adverse reactions. Biophysical techniques can be used to study the extent of protein binding, although for this compound, this interaction is intended to be negligible.

Studies on the biophysical properties of contrast agents often involve techniques to measure osmolality and viscosity of their solutions at various concentrations and temperatures relevant to clinical use. nih.gov The stability of the compound in solution and its behavior under physiological conditions are also aspects of biophysical characterization.

While techniques like spectroscopy (e.g., UV-visible, Resonance Raman), molecular dynamics simulations, and laser-flash photolysis are used for detailed biophysical characterization of interactions, particularly for proteins and their ligands, nih.govnih.gov for a compound like this compound, the focus of biophysical characterization relevant to its function is primarily on its bulk solution properties and minimal interaction with biological macromolecules.

Preclinical Research Methodologies and Models for Iofratol Assessment

Development and Validation of In Vitro Research Models for Iofratol

In vitro research models play a crucial role in the preliminary pharmacological screening and characterization of compounds like this compound. Cell-based assays, such as the MTT assay for cytotoxicity, and enzyme inhibition studies, like fluorometric assays targeting specific kinases or receptors, are recommended for initial screening . These assays typically include positive controls and are run in triplicate to ensure reproducibility, with data normalized against solvent-only controls to minimize background noise .

While specific details on the development and validation of in vitro models specifically for this compound are limited in the provided search results, the general principles of in vitro testing for contrast agents and other compounds can be inferred. In vitro studies can evaluate physicochemical properties, such as osmolality and viscosity, which are important characteristics of contrast media nih.gov. For instance, studies on other nonionic contrast agents like iopentol (B125893) have investigated these properties in vitro nih.gov. Cell-based assays can also be used to assess effects on blood components, such as the filterability and deformability of red blood cells nih.govresearchgate.net.

Validation of in vitro analytical procedures generally involves demonstrating specificity, precision, sensitivity, and accuracy europa.eu. For cell-based assays, this could involve confirming the responsiveness of the cell line to the substance being tested and ensuring the assay format is appropriate for the mechanism of action europa.eu.

Design of Preclinical In Vivo Studies for Investigating this compound's Efficacy in Research Models

Preclinical in vivo studies are essential for evaluating the efficacy and pharmacokinetic profile of potential contrast agents in living organisms biobostonconsulting.com. This compound has been under evaluation as a potential X-ray contrast medium for angiography and myelography, indicating the use of in vivo models relevant to these applications researchgate.netnih.gov.

Designing in vivo studies for a contrast agent like this compound involves selecting appropriate animal models and administration routes to mimic the intended clinical use. For radiographic contrast agents, intravenous administration is common for procedures like angiography and urography . Pharmacokinetic studies in rodent models can involve administering the compound via intravenous and oral routes to determine bioavailability . Plasma samples are collected at various time points post-dose for quantification .

The design of preclinical studies should aim to mitigate potential confounding factors and ensure the reliability of the data. Strategies to mitigate off-target effects observed in in vivo studies can include using models like CRISPR-Cas9 knockout models to isolate target pathways and employing proteomic profiling to identify unintended protein interactions . Dose-response studies with staggered administration can help distinguish acute versus chronic effects, and transcriptomic analysis can correlate observed effects with gene expression changes .

Statistical methods for analyzing in vivo data can include mixed-effects models to account for inter-subject variability, ANOVA with post-hoc tests for multi-dose comparisons, and fitting data to sigmoidal curves for nonlinear responses . Reporting EC50 values with confidence intervals is also a common practice .

Assessment of this compound in Specialized Preclinical Animal Models

Specialized preclinical animal models are utilized to evaluate the effects of compounds in contexts relevant to specific medical procedures or conditions. For this compound, which is being evaluated for angiography and myelography, animal models that allow for the visualization of blood vessels and spinal cord structures are relevant researchgate.netnih.gov.

Rodent models, such as rats and mice, are commonly used in preclinical studies, including those for evaluating contrast agents biobostonconsulting.com. These models can be used for pharmacokinetic studies and to assess the distribution and elimination of the compound nih.gov. While specific details on specialized animal models specifically used for this compound's efficacy assessment in angiography or myelography are not extensively detailed in the provided results, the general use of animal models for evaluating contrast media in these applications is established. For example, studies on other contrast agents have utilized rats for intracisternal administration to assess neurotoxicity relevant to myelography cabidigitallibrary.org.

The selection of animal models is crucial, and their relevance to human physiology and disease is a significant consideration in translational research researchgate.netosf.io. While animal models have provided valuable insights, challenges exist in translating findings to humans due to species differences researchgate.netosf.iowellbeingintlstudiesrepository.org. Specialized models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM), are considered to have high translational value in oncology research, although their specific application to contrast agent evaluation is not mentioned in the provided context mdpi.com. Larger animal models, such as pigs, can also offer advantages in mimicking human surgical procedures and responses susclinicals.com.

Bioanalytical Methodologies for this compound in Preclinical Samples

Bioanalytical methodologies are essential for quantifying this compound in biological samples obtained from preclinical studies, such as plasma and urine nih.gov. High-performance liquid chromatography (HPLC) is a method that has been described for assaying this compound in rat and human plasma and urine samples researchgate.netnih.gov.

An HPLC method for this compound involves reversed-phase chromatographic separation of this compound and an internal standard (such as iopamidol) from endogenous components of biological fluids, followed by detection using UV absorption at a specific wavelength, such as 242 nm researchgate.netnih.gov. The selectivity of this method has been reported as satisfactory nih.gov.

Validation of bioanalytical methods is crucial to ensure their reliability, precision, and accuracy europa.eueuropa.eueuropa.eu. For the described HPLC method, the mean absolute recovery has been reported as greater than 90% nih.gov. Precision and accuracy have been assessed and found to be within acceptable ranges nih.govresearchgate.net. Detection limits in various biological matrices, including plasma and urine, have also been determined nih.govresearchgate.net.

The stability of the analyte in the biological matrix during sampling and storage requires careful attention europa.eu. For the HPLC method for this compound, the analyte has been reported to be stable in different biological matrices when stored at room temperature for at least 1 day, at 4°C for 1 month, and at -20°C for 1 year nih.gov.

Pharmacokinetic analysis of the concentration data obtained from bioanalytical methods is then performed to understand the absorption, distribution, metabolism, and excretion of this compound in preclinical models europa.eu. Non-compartmental analysis (NCA) is a common method for analyzing pharmacokinetic data, and software like Phoenix WinNonlin can be used for this purpose nih.gov. Reporting parameters such as AUC, Cmax, and t1/2 with confidence intervals is standard practice .

Structure Activity Relationship Sar Studies and Rational Design of Iofratol Analogues

Computational Approaches to Iofratol SAR Analysis

Computational approaches play a significant role in modern SAR analysis oncodesign-services.comdovepress.comdovepress.comnih.gov. These methods utilize in silico techniques to analyze structural and activity data, aiming to build models that can predict the biological activity of new compounds based on their chemical structures oncodesign-services.com. Techniques can include molecular modeling, QSAR (Quantitative Structure-Activity Relationship) methodology, and the use of machine learning algorithms to predict binding affinity and specificity numberanalytics.comoncodesign-services.comjustia.com. These computational tools can help in systematically exploring SAR information and identifying key structural features related to activity dovepress.comdovepress.com.

Fragment-Based Research and Lead Optimization Strategies for this compound Derivatives

Fragment-Based Drug Design (FBDD) is an approach that starts with small, low molecular weight fragments that bind weakly to a target gardp.orgopenaccessjournals.comnih.gov. These fragments are then optimized to develop lead compounds with higher affinity and selectivity nih.gov. Strategies in FBDD include fragment growth, where a fragment is expanded to make additional interactions, and fragment merging, where two or more fragments binding to different sites are linked openaccessjournals.comnih.gov. Lead optimization involves further refinement of these initial hits or lead compounds to improve their potency, selectivity, and pharmacokinetic properties openaccessjournals.comnih.govoncodesign-services.com. While FBDD and lead optimization are widely used, specific applications to this compound derivatives are not detailed in the search results.

Elucidation of Pharmacophoric Features of this compound

Pharmacophore elucidation involves identifying the essential features of a molecule in three-dimensional space that are responsible for its biological activity and its interaction with a biological target nih.govnih.gov. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups nih.gov. Pharmacophore models can be developed based on the structure of active compounds or the structure of the target site nih.govnih.gov. These models are then used to screen databases for new compounds with similar features or to guide the design of analogues nih.gov. The specific pharmacophoric features of this compound related to its function as a contrast agent are not described in the provided information.

Design and Synthesis of this compound Analogues with Targeted Modifications

The design and synthesis of analogues involve creating new compounds with structural modifications based on the understanding of SAR and pharmacophoric features, or through strategies like fragment-based design mdpi.com. Targeted modifications are made to improve specific properties, such as potency, selectivity, or pharmacokinetic profiles. The synthetic routes are then developed to produce these designed analogues. While the general process of designing and synthesizing analogues is a core part of medicinal chemistry mdpi.com, specific examples or strategies for designing and synthesizing this compound analogues with targeted modifications are not present in the search results.

Theoretical and Computational Chemistry Applications for Iofratol

Quantum Chemical Studies and Molecular Modeling of Iofratol

Quantum chemical studies and molecular modeling play a crucial role in understanding the electronic structure, stability, and properties of molecules. For compounds like this compound, these methods can provide insights into the distribution of electron density, bond energies, and potential reaction pathways. While the search results did not provide specific quantum chemical calculations performed directly on this compound, research on related iodinated contrast agents highlights the application of these techniques in this class of compounds.

For instance, quantum chemical computations have been used in conjunction with spectroscopic studies (like IR and Raman) to investigate the conformational forms of iopamidol (B1672082), a related iodinated contrast medium researchgate.net. These studies revealed that different crystal forms of iopamidol exhibit distinct molecular conformations (syn and anti), and quantum chemical calculations helped to attribute specific spectral features to these conformations researchgate.net. Earlier quantum chemical calculations on sulfur molecules, mentioned in the context of validating theoretical data against experimental findings, further demonstrate the application of these methods in determining reliable thermodynamic data and molecular structures researchgate.net.

Molecular modeling, which involves creating computational representations of molecules, is essential for visualizing structures and simulating their behavior. For complex molecules with hindered rotations, such as this compound, molecular simulations are used to analyze structural features and the role of atropisomerism in their physicochemical properties researchgate.net. Analysis of 13C-NMR data, FT-IR investigations, and molecular simulations have been employed to understand the populated atropisomers and their relative populations in related molecules researchgate.net.

Molecular Dynamics Simulations of this compound in Aqueous and Biological Environments

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including their interactions with solvents and biological environments. For a water-soluble compound like this compound, MD simulations in aqueous solutions can provide insights into its solvation, diffusion, and interactions with water molecules.

While specific MD simulations of this compound were not found in the search results, the application of MD simulations to study the behavior of molecules in water and biological environments is well-established. MD simulations are used to investigate the diffusion behavior of water molecules in different mixtures and to study properties like dielectric constants mdpi.com. They can also be used to quantify water displaceability and map interaction patterns in protein binding sites, which is relevant for understanding how a molecule might interact with biological targets nih.gov.

The complexity of water models used in simulations can vary, with simpler models allowing for larger systems and longer simulation times, while more complex, accurate models are limited to smaller systems and shorter timescales lsbu.ac.uk. Despite these limitations, MD simulations provide a means to examine features of liquids and molecular interactions under conditions that may be difficult to study experimentally nist.gov.

Prediction of Molecular Interactions and Conformational Landscapes of this compound

Predicting molecular interactions and conformational landscapes is crucial for understanding a molecule's behavior and potential activity. For this compound, its interactions with solvent molecules and potential biological targets, as well as its preferred three-dimensional arrangements (conformers), are key aspects.

Conformational analysis, which studies the different spatial arrangements of a molecule that result from rotation around single bonds, is particularly important for flexible molecules like this compound with multiple rotatable bonds and hindered rotations researchgate.netyoutube.com. Studies on related iodinated contrast media have utilized techniques like 13C-NMR and molecular simulations to analyze the populated conformers and their relative stabilities researchgate.net. The presence of hindered amidic bonds in these molecules can lead to the existence of significant populations of cis forms, influencing their properties like thermodynamic solubility researchgate.net.

Predicting molecular interactions, especially with biological targets, is a significant area of computational chemistry. While direct studies on this compound's binding predictions were not found, the field of drug-target interaction prediction is rapidly advancing, often utilizing machine learning and deep learning techniques j-morphology.comtum.denih.gov. These methods aim to predict how a molecule will interact with a protein target based on their structures and properties j-morphology.comtum.de.

Application of Machine Learning and Artificial Intelligence in this compound Chemical Research

The integration of AI with computational chemistry techniques, such as molecular modeling and simulations, holds significant potential for advancing the understanding and characterization of complex molecules like this compound.

Compound Information

Compound NamePubChem CID
This compound6918239

Interactive Data Table Placeholder:

Study TypeMethod UsedKey Findings (Example)
Quantum Chemical StudyDFTElectron density distribution around iodine atoms.
Molecular Dynamics SimulationMD in Aqueous SolutionRadial distribution functions of water around this compound.
Conformational AnalysisMolecular Mechanics/MDRelative populations of key conformers.
Interaction PredictionDocking/MD/MLPredicted binding modes with a target protein.
AI/ML ApplicationProperty Prediction ModelPredicted solubility or permeability.

Translational Research and Future Directions for Iofratol

Bridging Preclinical Findings to Advanced Research Concepts for Iofratol

Preclinical research serves as a critical bridge between fundamental scientific discoveries and their potential clinical applications, forming the bedrock of translational medicine ibexresearch.commedicilon.com. For this compound, preclinical studies are essential for evaluating its properties and potential uses as an imaging agent before clinical trials are considered medicilon.com. These studies involve assessing the compound's behavior in biological systems, often utilizing in vitro experiments and in vivo animal models nih.govcancer.gov.

A key aspect of bridging preclinical findings to advanced concepts involves the development and application of analytical methods to study this compound's behavior in biological matrices. For instance, high-performance liquid chromatography (HPLC) methods have been developed and applied to assay this compound in rat and human plasma and urine samples researchgate.net. Such methods are crucial for understanding the compound's pharmacokinetic profile in preclinical models, providing data on its absorption, distribution, metabolism, and excretion (ADME), although specific details on metabolism are often limited for contrast agents like this compound which are primarily excreted unchanged researchgate.net.

Detailed research findings from preclinical studies, such as those evaluating analytical method performance, are vital for establishing the reliability of data used to support further research. An HPLC method for assaying this compound demonstrated satisfactory selectivity, with mean absolute recovery greater than 90% in rat and human plasma and urine samples researchgate.net. The precision and accuracy of the analytical methods were within acceptable ranges, supporting their use in preclinical evaluations researchgate.net. Detection limits for this compound in plasma and urine samples were also established, providing sensitivity parameters for the assay researchgate.net.

Translating these preclinical findings involves integrating data from various studies – including those on chemical properties, in vitro interactions, and in vivo distribution and excretion – to build a comprehensive understanding of this compound's potential. This integrated knowledge then informs the design of more advanced research concepts, such as exploring new imaging applications or refining the compound's characteristics for improved performance. The "bench-to-bedside" approach, central to translational research, emphasizes the flow of knowledge from basic science to clinical application and back, driving continuous improvement and the identification of new research avenues amazon.comfuturebridge.comnih.gov.

Data from an HPLC assay of this compound in rat and human plasma and urine researchgate.net:

MatrixMean Absolute Recovery (%)Precision (%)Accuracy (%)Detection Limit (µg/ml)
Rat Plasma> 900.8-7.4-7.8 to +9.70.1
Rat Urine> 900.8-7.4-7.8 to +9.70.4
Human Plasma> 900.1-6.5-12 to +9.30.24
Human Urine> 900.1-6.5-12 to +9.30.47

Note: Data compiled from search result researchgate.net. Precision and accuracy ranges are approximate based on the provided text.

Integration of this compound Research with Emerging Imaging Technologies

This compound, as a radiographic contrast agent, is inherently linked to medical imaging technologies . Its research and application have traditionally been associated with established X-ray based techniques like angiography and myelography researchgate.net. However, the field of medical imaging is continuously evolving with the advent of new technologies, and integrating this compound research with these emerging modalities presents significant future directions.

Emerging imaging technologies include advancements such as Artificial Intelligence (AI) and Machine Learning (ML) in image analysis, 3D printing for creating anatomical models based on imaging data, and novel imaging modalities like optical coherence tomography (OCT), high-frequency ultrasound (HFUS), and advanced spectroscopic techniques nih.govcxotechmagazine.comastermedicalimaging.commdpi.com. The integration of AI/ML, for instance, can enhance the analysis of images obtained using contrast agents like this compound, potentially leading to more accurate and faster diagnoses cxotechmagazine.comastermedicalimaging.com. AI algorithms can process large datasets from various imaging modalities, aiding in the detection of subtle anomalies that might be highlighted by the contrast agent cxotechmagazine.com.

Future research could explore how this compound performs in conjunction with or how its properties could be optimized for use with these newer technologies. For example, investigating the contrast enhancement characteristics of this compound under different imaging parameters in advanced CT or MRI systems, or exploring its potential utility in functional imaging techniques where contrast dynamics provide physiological information. While this compound is primarily an iodinated agent used in X-ray imaging, understanding its behavior and potential interactions in the context of multimodal imaging approaches that combine X-ray with other techniques is an area for future inquiry.

Unmet Research Needs and Future Academic Inquiries for this compound Compounds

Despite its established use as a contrast agent, several unmet research needs and avenues for future academic inquiry exist for this compound and related compounds. Unmet medical need, broadly defined as a condition where current therapies are insufficient or unavailable, drives significant research and development efforts efpia.eunih.gov. While contrast agents like this compound are available, research can focus on improving their properties, exploring new applications, or addressing limitations of current imaging techniques.

One area of inquiry could involve optimizing this compound's physicochemical properties or exploring modified this compound compounds to enhance contrast, reduce viscosity at higher concentrations, or improve specific targeting for molecular imaging applications. Although this compound can theoretically be formulated at high iodine concentrations, its acceptable viscosity for injection is limited to lower concentrations researchgate.net. Research into structural modifications could aim to overcome such limitations.

Furthermore, academic inquiries could focus on expanding the range of applications for this compound. While currently used in angiography and myelography, exploring its potential in other imaging modalities or for visualizing different tissues or pathologies represents an unmet research need. This could involve preclinical studies to evaluate its performance in new contexts and compare it to existing contrast agents.

Identifying feasible clinical endpoints and surrogate biomarkers is a challenge in addressing unmet medical needs in R&D efpia.eu. For imaging agents, this translates to defining clear metrics for evaluating improved diagnostic accuracy or therapeutic guidance provided by the contrast agent in new applications. Future research needs to focus on developing and validating such endpoints in preclinical and potentially clinical studies.

The ongoing evaluation of this compound as a potential X-ray contrast medium researchgate.net itself highlights that research is still active, suggesting there are aspects of its performance or application that are still being explored or optimized. Future academic inquiries should aim to address these specific areas, potentially leading to expanded indications or improved utilization of this compound. The broader concept of translational research emphasizes the need to identify current and future unmet needs and develop solutions, which is directly applicable to the ongoing research surrounding imaging agents like this compound futurebridge.com.

Collaborative Research Paradigms and Interdisciplinary Approaches in this compound Studies

Addressing the complex research questions surrounding this compound and its future applications necessitates collaborative research paradigms and interdisciplinary approaches sprbs.netresearchgate.netecorrector.com. No single discipline possesses all the expertise required to advance the understanding and utilization of a chemical compound in the context of complex biological systems and evolving imaging technologies.

Collaborative research involving chemists, biologists, pharmacologists, medical imaging specialists, engineers, and data scientists is crucial. Chemists can focus on the synthesis and modification of this compound compounds; biologists and pharmacologists can study their interactions with biological systems and pharmacokinetic profiles; medical imaging specialists can evaluate their performance in various imaging modalities and identify clinical needs; engineers can contribute to the development of new imaging hardware or software that integrates with contrast agents; and data scientists can develop advanced algorithms for image analysis and interpretation.

Interdisciplinary collaboration fosters innovation by bringing together diverse perspectives and skillsets sprbs.netecorrector.com. It allows for a more holistic understanding of the challenges and opportunities in this compound research, from optimizing its molecular structure to improving its clinical utility. Collaborative Research Networks (CRNs) can provide a framework for these interactions, facilitating the exchange of ideas and resources across traditional disciplinary boundaries researchgate.net.

Strategies for promoting successful interdisciplinary research include establishing clear communication channels, fostering mutual understanding of different disciplinary languages and methodologies, and having strong leadership to guide collaborative projects ecorrector.comconsensus.app. Universities and research institutions are increasingly adopting structural changes and funding mechanisms to encourage such collaborations consensus.app.

For this compound studies, interdisciplinary teams could work together on projects such as:

Developing novel imaging sequences or reconstruction algorithms optimized for this compound's properties.

Investigating the cellular and molecular interactions of this compound to understand its distribution and clearance mechanisms more thoroughly.

Creating phantoms or models that mimic human anatomy and pathology to evaluate this compound's performance in realistic scenarios with new imaging technologies.

Applying AI/ML to analyze large datasets of images acquired with this compound to identify subtle patterns or predict treatment responses.

These collaborative efforts are essential for translating basic research findings into practical advancements in medical imaging and addressing the unmet needs in the field.

Q & A

Q. How to ensure compliance with FAIR principles when sharing this compound’s research data?

  • Methodological Answer : Use repositories like Zenodo or Figshare with DOI assignment. Annotate datasets using standardized metadata (e.g., MIAME for genomics). Provide raw HPLC chromatograms, NMR spectra, and animal study protocols in machine-readable formats (e.g., .mzML for mass spec) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iofratol
Reactant of Route 2
Iofratol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.